ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
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Description
Ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate is a useful research compound. Its molecular formula is C15H16ClN3O3S and its molecular weight is 353.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.0600902 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents an overview of the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H21ClN2O2S
- Molecular Weight : 364.89 g/mol
Synthesis
The synthesis of thiazole derivatives, including this compound, typically involves the reaction of appropriate thiazole precursors with carbamates. This process can yield compounds with varied biological activities depending on the substituents involved.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, a study demonstrated that certain thiazole compounds exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) strains. The following table summarizes the antimicrobial activity of various thiazole derivatives:
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3h | MRSA | 8 µg/mL |
3j | VRE | 16 µg/mL |
7 | Candida auris | 32 µg/mL |
These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer properties of thiazole derivatives have also been investigated. In vitro studies have shown that certain compounds exhibit selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The following results were observed:
- Caco-2 Cells : The compound demonstrated a significant reduction in cell viability (39.8% at 100 µM concentration).
- A549 Cells : Minimal activity was noted, indicating a potential selectivity for colon cancer cells.
The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can significantly affect biological activity, suggesting avenues for further optimization.
Case Studies
- Study on Antimicrobial Efficacy : A recent publication reported on the synthesis and evaluation of various thiazole derivatives against resistant bacterial strains. This compound was included in this study and showed promising results against both Gram-positive and Gram-negative bacteria.
- Anticancer Screening : In a comparative study involving multiple thiazole derivatives, this compound exhibited notable anticancer activity specifically against Caco-2 cells, reinforcing its potential as a selective chemotherapeutic agent.
Properties
IUPAC Name |
ethyl N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-2-22-15(21)19-14-18-12(9-23-14)7-13(20)17-8-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGOMBIUCDOUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.